molecular formula C25H25FN2O B2662773 2-((4-(tert-butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole CAS No. 615280-79-0

2-((4-(tert-butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole

Cat. No. B2662773
CAS RN: 615280-79-0
M. Wt: 388.486
InChI Key: RKRNZQOKDKBGEZ-UHFFFAOYSA-N
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Description

2-((4-(tert-butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in biomedical research.

Scientific Research Applications

Pharmacological Applications

Benzothiazoles and benzimidazoles, including compounds structurally related to "2-((4-(tert-butyl)phenoxy)methyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole," are widely explored for their therapeutic potential. They have been identified as possessing a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Specifically, 2-arylbenzothiazoles are potential antitumor agents, with some derivatives currently in clinical use for treating various diseases/disorders. The structural simplicity and ease of synthesis provide a significant opportunity for developing chemical libraries that could serve in discovering new chemical entities with potential market progression (Kamal, Hussaini, & Malik, 2015).

Environmental Applications

The study and management of organic pollutants, including phenolic compounds and their derivatives, are crucial for environmental health. For example, synthetic phenolic antioxidants (SPAs), which share some structural similarities with benzothiazoles, have been detected in various environmental matrices and are associated with several health risks due to their potential toxicity and persistence in the environment. Investigations into the environmental occurrence, fate, and impact of these compounds underline the importance of developing more sustainable chemicals and understanding their behavior in aquatic environments (Liu & Mabury, 2020).

properties

IUPAC Name

2-[(4-tert-butylphenoxy)methyl]-1-[(4-fluorophenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN2O/c1-25(2,3)19-10-14-21(15-11-19)29-17-24-27-22-6-4-5-7-23(22)28(24)16-18-8-12-20(26)13-9-18/h4-15H,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRNZQOKDKBGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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